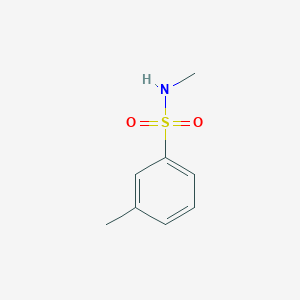

N,3-Dimethylbenzenesulfonamide

Description

N,3-Dimethylbenzenesulfonamide (C₈H₁₁NO₂S) is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at the meta position (C3) and a methyl group attached to the sulfonamide nitrogen. This compound is synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a methylamine source under basic conditions. Its structure imparts moderate polarity, influencing solubility in organic solvents and thermal stability.

Properties

IUPAC Name |

N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVRTGOWHNMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-Dimethylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N,3-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,3-Dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and survival. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Insights :

- Substituent Position : The meta-methyl group in this compound minimizes steric clash compared to ortho-substituted analogs like N-(2,3-Dimethylphenyl)benzenesulfonamide, which exhibit restricted rotation due to proximity of substituents .

- Electronic Effects : Bromine in 3-Bromo-N,5-dimethylbenzenesulfonamide lowers the pKa of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

Functional Group Modifications

Key Insights :

- Trifluoromethyl Groups : The electron-withdrawing CF₃ group in increases electrophilicity, making the compound a candidate for kinase inhibition studies.

- Dimeric Structures: The ethylene-bridged dimer in exhibits a 2D hydrogen-bonded network in crystals, contrasting with the monomeric structure of this compound.

Key Insights :

- Antimicrobial Applications : Quaternary ammonium derivatives (e.g., ) show enhanced surface activity compared to this compound due to cationic charge.

Biological Activity

N,3-Dimethylbenzenesulfonamide, a sulfonamide compound, has garnered interest for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound has the molecular formula C9H11N1O2S and a molecular weight of 197.26 g/mol. This compound is part of a larger class of sulfonamides known for their diverse biological activities, including antimicrobial and antitumor properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various gram-positive bacteria.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial efficacy. In vitro studies have shown its effectiveness against several bacterial strains.

2. Antitumor Activity

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and causing cell cycle arrest at specific phases.

3. Enzyme Interaction Studies

Detailed kinetic analyses reveal that this compound functions as a competitive inhibitor for certain enzymes, offering insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Studies : A study involving various cancer cell lines reported an IC50 value indicating the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis in treated cells.

- Antibacterial Efficacy : The compound showed significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

- Enzyme Interaction Studies : Kinetic studies indicated that this compound acts as a competitive inhibitor for enzymes involved in metabolic pathways associated with cancer progression.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-n,n-dimethylbenzenesulfonamide | C8H11N2O2S | Limited enzyme inhibition |

| 4-Amino-3-bromo-n,n-dimethylbenzenesulfonamide | C8H11BrN2O2S | Similar antimicrobial properties |

| 4-Amino-3-chloro-n,n-dimethylbenzenesulfonamide | C8H11ClN2O2S | Varying reactivity; potential enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.